3-(3-Methoxyphenyl)propan-1-amine chemical properties
3-(3-Methoxyphenyl)propan-1-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(3-Methoxyphenyl)propan-1-amine
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(3-Methoxyphenyl)propan-1-amine, a versatile chemical intermediate with significant applications in organic synthesis and drug development. Designed for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delineates the compound's structural characteristics, physicochemical properties, synthesis, reactivity, and potential applications, grounded in authoritative scientific data.
Nomenclature and Structural Identification
3-(3-Methoxyphenyl)propan-1-amine is an organic compound featuring a propylamino group attached to a phenyl ring, which is substituted with a methoxy group at the meta-position. This unique arrangement of functional groups—a primary amine, an aromatic ring, and an ether—governs its chemical behavior and utility as a synthetic building block.[1]
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IUPAC Name: 3-(3-methoxyphenyl)propan-1-amine[1]
The structure consists of a flexible three-carbon chain separating the basic amine from the rigid, electron-rich methoxy-substituted aromatic ring. This separation is crucial for its role in constructing larger molecules where specific spatial orientations are required for biological activity.
Caption: Molecular structure of 3-(3-Methoxyphenyl)propan-1-amine.
Physicochemical Properties
The physical and chemical characteristics of 3-(3-Methoxyphenyl)propan-1-amine are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | ~200 °C (decomposes) | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol); limited solubility in water. | [1] |
| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [3] |
| Form | Solid | [4] |
Synthesis and Reactivity
The synthesis of 3-(3-Methoxyphenyl)propan-1-amine can be achieved through several established routes in organic chemistry, making it an accessible intermediate.[1]
Synthetic Methodologies
Common synthetic strategies leverage readily available precursors and standard reaction conditions. One well-documented pathway involves a multi-step sequence starting from 3-methoxybenzaldehyde.
Protocol: Synthesis via Catalytic Hydrogenation
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Condensation: 3-methoxybenzaldehyde is condensed with cyanoacetic acid to form 3-(3-methoxyphenyl)prop-2-enenitrile. This reaction creates the carbon backbone and introduces the nitrile group.
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Catalytic Hydrogenation: The resulting enenitrile undergoes catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) in an ethanol solvent, the carbon-carbon double bond and the nitrile group are reduced to yield the final product, 3-(3-Methoxyphenyl)propan-1-amine.[1]
Alternative methods include the reductive amination of 3-(3-methoxyphenyl)propanal or the reduction of the corresponding nitro compound.[1]
Caption: A common synthetic workflow for 3-(3-Methoxyphenyl)propan-1-amine.
Chemical Reactivity
The reactivity of this compound is governed by its primary functional groups:
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Primary Amine (-NH₂): As a nucleophile and a base, the amine group readily participates in a wide range of reactions, including N-alkylation, acylation to form amides, and condensation reactions with carbonyl compounds to form imines.
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Aromatic Ring: The methoxy group is an electron-donating group, which activates the phenyl ring towards electrophilic aromatic substitution reactions. These substitutions typically occur at the ortho and para positions relative to the methoxy group.
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Methoxy Group (-OCH₃): The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
Applications in Research and Drug Development
3-(3-Methoxyphenyl)propan-1-amine serves as a crucial intermediate in the synthesis of a diverse array of more complex molecules, particularly within the pharmaceutical industry.[1] Its structural motifs are found in various biologically active compounds.
The presence of both a primary amine and a substituted phenyl ring makes it a versatile scaffold. The amine provides a reactive handle for linking the molecule to other fragments, while the methoxyphenyl moiety can be tailored to optimize binding interactions with biological targets.[5][6]
This compound and its analogs have been investigated for their potential interactions with neurotransmitter systems, suggesting applications in medicinal chemistry for developing agents with antidepressant or anxiolytic properties.[1] Some sources classify it as a serotonergic agent of the amphetamine class that interacts with alpha receptors, although further research is needed to fully characterize its pharmacological profile.[1]
Caption: Relationship between structural features and applications.
Spectroscopic Profile (Predicted)
While specific spectral data is not provided in the search results, the expected spectroscopic characteristics can be predicted based on the molecule's structure.
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¹H NMR: The spectrum would show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the three methylene groups of the propyl chain (δ 1.5-3.0 ppm), the amine protons (a broad singlet, variable shift), and the methoxy group protons (a sharp singlet around δ 3.8 ppm).
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¹³C NMR: The spectrum would display 10 unique carbon signals corresponding to the methoxy carbon, the three aliphatic carbons, and the six aromatic carbons (which may have overlapping signals depending on symmetry).
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Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3300-3400 cm⁻¹ (N-H stretch of the primary amine), peaks around 2850-3000 cm⁻¹ (C-H stretches of aliphatic and aromatic groups), a peak around 1600 cm⁻¹ (C=C stretching of the aromatic ring), and a strong peak around 1040-1250 cm⁻¹ (C-O stretch of the ether).[7]
Safety and Handling
While a specific safety data sheet for 3-(3-Methoxyphenyl)propan-1-amine was not found, related amine compounds are known to be hazardous. For instance, 2-(3-Methoxyphenyl)ethylamine is classified as causing severe skin burns and eye damage. General safety precautions for handling similar amines should be strictly followed.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
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Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists. Avoid contact with skin, eyes, and clothing.
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First Aid:
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Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
References
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Otto Chemie Pvt. Ltd. (n.d.). 3-Methoxy benzylamine, 97%. Retrieved from [Link]
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Anichem. (n.d.). 3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine. Retrieved from [Link]
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CP Lab Safety. (n.d.). 3-(3-Methoxyphenyl)propan-1-amine, 95% Purity, C10H15NO, 1 gram. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). Retrieved from [Link]
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Ataman Kimya. (n.d.). 3-METHOXYPROPYLAMINE. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(3-ethoxy-4-methoxyphenyl)propan-1-amine. Retrieved from [Link]
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Univar Solutions. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(3-methoxyphenyl)propan-1-amine hydrochloride. Retrieved from [Link]
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Anichem. (n.d.). 3-(3-methoxyphenyl)propan-1-amine. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]
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MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
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PubMed. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Retrieved from [Link]
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YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Retrieved from [Link]
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PubChem. (n.d.). 3-Phenylpropylamine. Retrieved from [Link]
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AZoM. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]
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scipoly.com. (n.d.). Refractive Index of Polymers by Index. Retrieved from [Link]
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